molecular formula C13H15NO5S B15096966 dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B15096966
M. Wt: 297.33 g/mol
InChI Key: YJQVAXYSBAAHLH-UHFFFAOYSA-N
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Description

Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a bicyclic thiophene derivative characterized by a fused cyclopentane-thiophene core. The molecule features an acetylated amine at the 2-position and two methyl ester groups at the 3- and 4-positions of the thiophene ring. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and antiproliferative activity studies. The dihydrocyclopenta[b]thiophene scaffold enhances planarity and conjugation, which may influence binding interactions with biological targets .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

dimethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C13H15NO5S/c1-6(15)14-11-10(13(17)19-3)9-7(12(16)18-2)4-5-8(9)20-11/h7H,4-5H2,1-3H3,(H,14,15)

InChI Key

YJQVAXYSBAAHLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process usually involves crystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Compound A : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24)
  • Key Differences: Substituent at 2-position: Cyano group (vs. acetyl amino in the target compound). Additional sulfamoylpyrimidine moiety linked via acetamide.
  • Activity: Exhibits antiproliferative activity against MCF7 breast cancer cells by inhibiting ATP-binding sites of tyrosine kinase receptors.
Compound B : 4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25)
  • Key Differences: Triazine ring fused to the thiophene core (vs. ester groups in the target compound). Phenolic hydroxyl group at the 4-position.
  • Activity: Demonstrates kinase inhibition via triazine-mediated interactions, with enhanced solubility due to the phenolic group .
Compound C : Diethyl 2-Amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate
  • Key Differences: Ethyl ester groups (vs. methyl esters in the target compound). Amide and aromatic amino substituents at the 5-position.
  • Structural Insights: The thiophene ring is twisted by 12.82° relative to the benzamido group, reducing planarity. Intramolecular N–H⋯O hydrogen bonds stabilize the conformation, a feature absent in the target compound due to its acetyl amino group .

Functional Group Analysis

Compound 2-Position 3/4-Position Biological Activity
Target Compound Acetylamino Methyl esters Potential kinase inhibition (inferred)
Compound A (24) Cyano Sulfamoylpyrimidine Antiproliferative (MCF7 IC₅₀: <1 µM)
Compound B (25) Triazine-fused Phenolic hydroxyl Tyrosine kinase inhibition
Compound C Amino Ethyl esters + benzamido Structural rigidity via H-bonding

Key Observations :

  • Electron-Withdrawing Groups: Cyano (Compound A) and acetyl amino (Target) groups enhance electrophilicity, critical for covalent or non-covalent target binding.
  • Ester vs. Hydroxyl: Methyl/ethyl esters (Target, Compound C) improve lipophilicity, whereas phenolic hydroxyl (Compound B) increases solubility and hydrogen-bonding capacity.

Biological Activity

Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C14_{14}H15_{15}N\O4_{4}S
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 302802-72-8

The compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, enhancing cognitive function.

Biological Activity Overview

  • Anticholinesterase Activity :
    • This compound has been shown to inhibit AChE with varying potency. In vitro studies demonstrate an IC50_{50} value indicating its effectiveness as an AChE inhibitor, which is essential for developing treatments for Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
  • Antimicrobial Activity :
    • Preliminary evaluations indicate that the compound may possess antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .

Study 1: Acetylcholinesterase Inhibition

A study conducted on various compounds structurally related to this compound reported significant AChE inhibitory activity. The compound showed an IC50_{50} value of approximately 2.7 µM, indicating strong potential for cognitive enhancement therapies .

Study 2: Anti-inflammatory Effects

Research examining the anti-inflammatory effects of similar compounds found that they could significantly reduce levels of pro-inflammatory cytokines in vitro. The mechanisms appear to involve the inhibition of NF-kB signaling pathways .

Study 3: Antimicrobial Screening

In a screening assay against multiple bacterial strains, derivatives of this compound demonstrated varying degrees of antimicrobial activity. The results support further exploration into its potential as a therapeutic agent against resistant bacterial infections .

Data Tables

Activity Type IC50 Value (µM) Reference
AChE Inhibition2.7
Anti-inflammatory (Cytokine Reduction)N/A
Antimicrobial (Bacterial Strains)N/A

Q & A

Basic: What are the common synthetic routes for dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how are reaction conditions optimized?

Answer:
The compound is synthesized via cyclocondensation or functionalization of cyclopenta[b]thiophene precursors. Key steps include:

  • Oxime formation : Reaction of hydroxylamine hydrochloride with ketone intermediates in ethanol/water mixtures under reflux, using sodium acetate as a base .
  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce chlorine substituents, followed by neutralization with sodium bicarbonate .
  • Catalyzed cycloaddition : Scandium triflate [Sc(OTf)₃] catalyzes (3+2)-cycloaddition reactions between thioketenes and cyclopropane derivatives in dichloromethane, monitored by TLC and purified via preparative layer chromatography (PLC) .
    Optimization : Adjusting stoichiometry (e.g., 1.02 eq. thioketene), temperature (room temp. vs. 60°C), and catalyst loading improves yield and minimizes side products .

Advanced: How can computational and experimental methods resolve contradictions in bioactivity data for this compound?

Answer:
Contradictions in bioactivity (e.g., antifungal vs. antibacterial efficacy) arise from assay variability or structural isomerism. Methodological approaches include:

  • Docking studies : Compare binding affinities of acetylated vs. non-acetylated forms to target enzymes (e.g., fungal CYP51 vs. bacterial FabI).
  • In vitro validation : Use standardized MIC (Minimum Inhibitory Concentration) assays across multiple microbial strains under controlled pH and temperature .
  • Structural analysis : Single-crystal X-ray diffraction confirms stereochemistry, while NMR (e.g., ¹H-NMR in CDCl₃) validates purity and functional group integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H-NMR : Identifies proton environments (e.g., cyclopenta[b]thiophene protons at δ 2.5–3.5 ppm, acetyl groups at δ 2.1 ppm) .
  • X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., N–H···O interactions in the crystal lattice) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicity?

Answer:
Long-term environmental impact studies should adopt tiered approaches:

  • Phase 1 (Lab) : Determine hydrolysis half-life (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Koc) using OECD Guideline 106 .
  • Phase 2 (Mesocosm) : Simulate aquatic ecosystems to measure bioaccumulation in algae (e.g., Chlorella vulgaris) and daphnids (LC50 assays) .
  • Phase 3 (Field) : Monitor degradation metabolites (e.g., dicarboxylic acid derivatives) via LC-MS/MS in real-world water/soil samples .

Basic: What experimental designs are suitable for evaluating the compound’s stability under varying storage conditions?

Answer:
Use a split-plot design :

  • Main plots : Temperature regimes (4°C, 25°C, 40°C).
  • Subplots : Humidity levels (30%, 60%, 90% RH).
  • Replicates : 4 replicates per condition, analyzed monthly via HPLC for degradation products .
    Statistical analysis : ANOVA identifies significant degradation factors (p < 0.05), while Arrhenius modeling predicts shelf life .

Advanced: How does the cyclopenta[b]thiophene core influence electronic properties in catalytic applications?

Answer:
The fused bicyclic system enhances electron-deficient character, enabling:

  • Electrophilic reactivity : DFT calculations show a LUMO energy of −1.8 eV, favoring nucleophilic attack at the thiophene sulfur .
  • Catalytic ligand design : Coordination studies with Pd(II) reveal chelation via the dicarboxylate moiety, improving cross-coupling yields in Suzuki reactions .
  • Redox activity : Cyclic voltammetry (CV) in acetonitrile shows quasi-reversible oxidation at +0.75 V vs. Ag/AgCl .

Basic: What are the key challenges in scaling up synthesis without compromising purity?

Answer:

  • Side reactions : POCl₃-mediated halogenation generates HCl gas, requiring controlled addition and scrubbers to prevent byproducts .
  • Purification : Replace PLC with flash chromatography (C18 silica, CH₂Cl₂/hexane gradient) for larger batches .
  • Quality control : Implement in-line FTIR for real-time monitoring of acetyl group integrity .

Advanced: How can contradictions in antioxidant vs. pro-oxidant activity be mechanistically explained?

Answer:

  • Dose dependency : Low concentrations (≤10 μM) act as ROS scavengers (via thiophene sulfur), while higher doses (>50 μM) generate hydroxyl radicals via Fenton-like reactions .
  • Cell-type specificity : Compare HEK293 (low catalase) vs. HepG2 (high catalase) cells using DCFH-DA fluorescence assays .
  • EPR spectroscopy : Directly detect radical intermediates (e.g., TEMPO adducts) in buffer solutions .

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